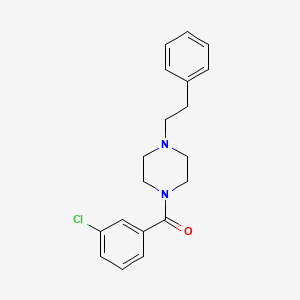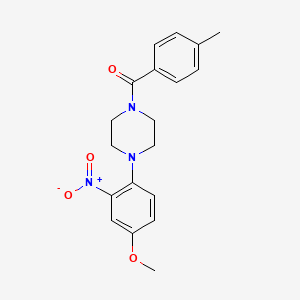
1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxy-2-nitrophenyl group and a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to form 4-methoxy-2-nitroaniline.
Acylation: The 4-methoxy-2-nitroaniline is then acylated with 4-methylbenzoyl chloride in the presence of a base such as pyridine to form 4-methoxy-2-nitro-N-(4-methylbenzoyl)aniline.
Cyclization: The final step involves the cyclization of 4-methoxy-2-nitro-N-(4-methylbenzoyl)aniline with piperazine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group on the benzoyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products Formed
Reduction: 1-(4-methoxy-2-aminophenyl)-4-(4-methylbenzoyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-methoxy-2-nitrophenyl)-4-(4-carboxybenzoyl)piperazine.
Scientific Research Applications
1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring and benzoyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-4-(4-methylbenzoyl)piperazine: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-nitrophenyl)-4-(4-methylbenzoyl)piperazine: Lacks the methoxy group, which may affect its chemical properties and interactions.
1-(4-methoxy-2-nitrophenyl)-4-benzoylpiperazine: Lacks the methyl group on the benzoyl ring, which may influence its overall stability and reactivity.
Uniqueness
1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, as well as the methyl group on the benzoyl ring. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-14-3-5-15(6-4-14)19(23)21-11-9-20(10-12-21)17-8-7-16(26-2)13-18(17)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDQWSPFUXFSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
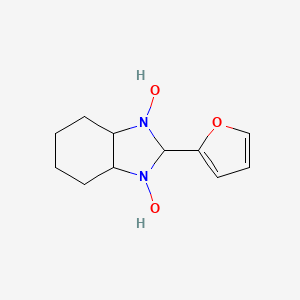
![[1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-2-yl]methanol](/img/structure/B4892023.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![5-[(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxybenzoic acid](/img/structure/B4892037.png)
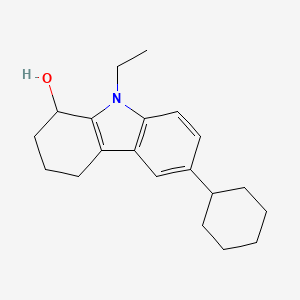
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)
![2-[4-(4-Chloro-3,5-dimethylphenoxy)butylamino]ethanol](/img/structure/B4892061.png)
![N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)
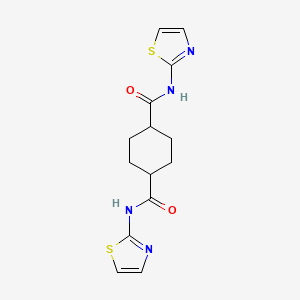
![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)
![1-[4-[2-Hydroxy-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propoxy]phenoxy]-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propan-2-ol](/img/structure/B4892099.png)
![(3aS*,5S*,9aS*)-5-(3,4-difluorophenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892106.png)
